molecular formula C18H16N4O B6209046 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 2742656-07-9

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine

Katalognummer B6209046
CAS-Nummer: 2742656-07-9
Molekulargewicht: 304.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, also known as 2-O-Bz-PEA, is an organic compound with a unique structure and properties. It is a structural analog of the neurotransmitter phenethylamine and has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It has been used as a tool to study the effects of neurotransmitters on the nervous system and has been used in experiments to investigate the effects of drugs on the brain. It has also been used to study the effects of various drugs on the cardiovascular system, as well as the effects of different hormones on the body.

Wirkmechanismus

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is believed to act as a weak agonist of the serotonin receptor, which is responsible for regulating mood and emotions. It is thought to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. Additionally, it has been suggested that this compound may act as an inhibitor of the enzyme monoamine oxidase, which is responsible for breaking down serotonin and other neurotransmitters.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to increase the levels of serotonin in the brain, which can lead to improved mood and decreased anxiety. Additionally, it has been found to increase the levels of dopamine and norepinephrine, which can lead to improved cognitive function and increased focus. Finally, it has been found to increase the levels of endorphins, which can lead to improved mood and decreased stress.

Vorteile Und Einschränkungen Für Laborexperimente

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is not expensive. Additionally, it has been found to be relatively stable and has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and is not very stable in acidic or basic solutions. Additionally, it has a relatively low bioavailability, meaning it may not be as effective when taken orally.

Zukünftige Richtungen

There are many potential future directions for research on 2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine. One potential direction is to further investigate its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, further research is needed to investigate its effects on the biochemical and physiological processes of the body, as well as its potential effects on cognitive function and behavior. Finally, further research is needed to investigate its potential use as a therapeutic agent for various conditions, such as depression and anxiety.

Synthesemethoden

2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can be synthesized through a two-step process. The first step involves reacting a 1,3-oxazol-2-ylphenylacetaldehyde with a 1H-1,3-benzodiazol-2-yl-ethan-1-amine in a reaction catalyzed by a base such as sodium hydroxide. The second step involves reacting the resulting product with a base such as sodium hydroxide in an aqueous solution. The reaction yields a white solid which can be purified by recrystallization.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 1,3-benzodiazole ring system followed by the attachment of the oxazole and phenyl groups. The final step involves the addition of an ethylamine group to the benzodiazole ring.", "Starting Materials": [ "2-nitrobenzaldehyde", "o-phenylenediamine", "2-bromoaniline", "2-(2-bromoethyl)oxazole", "ethylamine" ], "Reaction": [ "Step 1: Synthesis of 1,3-benzodiazole ring system by reacting 2-nitrobenzaldehyde with o-phenylenediamine in the presence of a reducing agent such as SnCl2.", "Step 2: Attachment of the phenyl group by reacting the 1,3-benzodiazole intermediate with 2-bromoaniline in the presence of a palladium catalyst.", "Step 3: Attachment of the oxazole group by reacting the intermediate with 2-(2-bromoethyl)oxazole in the presence of a base such as potassium carbonate.", "Step 4: Addition of the ethylamine group by reacting the intermediate with ethylamine in the presence of a reducing agent such as sodium borohydride." ] }

CAS-Nummer

2742656-07-9

Molekularformel

C18H16N4O

Molekulargewicht

304.3

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.